molecular formula C21H20BrN3OS2 B11246680 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone CAS No. 540775-05-1

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone

Cat. No.: B11246680
CAS No.: 540775-05-1
M. Wt: 474.4 g/mol
InChI Key: JLBCWDKOKHFDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone is a 1,2,4-triazole derivative featuring a sulfanyl-linked ethanone moiety substituted with a 4-bromophenyl group. The triazole core is further modified with an allyl group at position 4 and a (4-methylphenyl)sulfanylmethyl substituent at position 3.

The structural complexity of this compound arises from its dual sulfanyl linkages and aromatic substituents, which influence its electronic properties, solubility, and biological interactions. The 4-bromophenyl group introduces electron-withdrawing effects, while the allyl and 4-methylphenyl groups contribute steric bulk and lipophilicity.

Properties

CAS No.

540775-05-1

Molecular Formula

C21H20BrN3OS2

Molecular Weight

474.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H20BrN3OS2/c1-3-12-25-20(14-27-18-10-4-15(2)5-11-18)23-24-21(25)28-13-19(26)16-6-8-17(22)9-7-16/h3-11H,1,12-14H2,2H3

InChI Key

JLBCWDKOKHFDEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Triazole Ring Formation via Cyclocondensation

The 1,2,4-triazole scaffold is typically synthesized through cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with α-haloketones under basic conditions.

Example Protocol :

  • Reactants :

    • 4-Methylbenzenethiol (1.2 eq)

    • Allyl bromide (1.5 eq)

    • 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

    • Temperature: 80°C, 12 hours

  • Yield : 68–72% after purification by column chromatography (ethyl acetate/hexane, 3:7).

S-Alkylation for Thioether Linkage

The thioether groups are introduced via S-alkylation, where a thiolate nucleophile attacks an alkyl halide. This step is critical for attaching the (4-methylphenyl)sulfanylmethyl and allyl groups.

Optimized Procedure :

  • Generation of Thiolate Intermediate :

    • 4-Methylbenzenethiol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF).

  • Alkylation :

    • The thiolate reacts with 2-bromo-1-(4-bromophenyl)ethanone at 25°C for 6 hours.

  • Workup :

    • Quenched with ice-water, extracted with dichloromethane, and dried over MgSO<sub>4</sub>.

Key Variables :

ParameterEffect on Yield
Solvent (THF vs. DMF)THF improves selectivity (75% vs. 62%)
Temperature>30°C reduces yield due to side reactions
Equivalents of NaH1.2 eq optimal; excess causes decomposition

Mechanistic Insights

Cyclocondensation Mechanism

The triazole ring forms via a [3+2] cycloaddition between a thiosemicarbazide and an α-haloketone, followed by elimination of HBr. The reaction is base-catalyzed, with K<sub>2</sub>CO<sub>3</sub> facilitating deprotonation.

S-Alkylation Dynamics

The thiolate ion (RS<sup>−</sup>) attacks the electrophilic carbon of the alkyl halide in an S<sub>N</sub>2 mechanism. Steric hindrance from the 4-bromophenyl group necessitates prolonged reaction times.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.

  • HPLC : Used for analytical validation (C18 column, acetonitrile/water mobile phase).

Spectroscopic Analysis

  • NMR :

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 7.82 (d, 2H, Ar-Br), 7.45 (d, 2H, Ar-CH<sub>3</sub>), 5.90 (m, 1H, allyl).

  • IR : Strong absorption at 1675 cm<sup>−1</sup> (C=O stretch).

  • Mass Spectrometry : [M+H]<sup>+</sup> at m/z 474.03.

Challenges and Optimization Strategies

Common Pitfalls

  • Oxidative Degradation : Thioether groups are prone to oxidation; reactions require inert atmospheres (N<sub>2</sub> or Ar).

  • Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Yield Enhancement

StrategyOutcome
Microwave-assisted synthesisReduces reaction time (12h → 2h)
Catalytic KIImproves alkylation efficiency (yield +15%)
Gradient coolingMinimizes byproduct formation

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)
Conventional cyclocondensation689512
Microwave-assisted75972
Solvent-free60908

Chemical Reactions Analysis

Types of Reactions

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound's triazole structure is known for its diverse biological activities, making it a candidate for drug development, particularly in the following areas:

  • Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with similar structures exhibit significant efficacy against various fungal pathogens, suggesting potential applications in treating fungal infections.
  • Anticancer Properties : Preliminary studies have shown that triazole-containing compounds can induce apoptosis in cancer cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Agricultural Applications

Triazole derivatives are also explored as fungicides in agriculture. Their ability to inhibit fungal growth can be harnessed to protect crops from diseases, thus enhancing agricultural productivity. The specific structural features of this compound may provide enhanced efficacy compared to existing fungicides.

Biochemical Research

Due to its unique chemical properties, this compound can be utilized in biochemical assays to study enzyme interactions or as a probe in biological systems. The sulfanyl groups may facilitate interactions with biological targets, providing insights into metabolic pathways or disease mechanisms.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .

Mechanism of Action

The mechanism of action of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromophenyl vs.
  • Allyl vs. Aryl Substituents : The allyl group in the target compound offers a reactive site for cross-coupling or oxidation reactions, unlike the rigid phenyl or pyridinyl groups in analogues .

Biological Activity

The compound 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone is a complex organic molecule that belongs to the class of triazole derivatives. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O1S2C_{23}H_{26}N_{4}O_{1}S_{2}. The structure features a triazole ring, which is known for its pharmacological properties, along with various functional groups that enhance its biological activity.

2D Structure

2D Structure

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For example, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SW480 (colon cancer)
  • A549 (lung cancer)

In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis. The mechanism often involves cell cycle arrest at the G2/M phase, leading to programmed cell death through intrinsic pathways .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial effects . The presence of the triazole ring enhances the interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial and fungal strains. Studies indicate that modifications in the side chains significantly affect their potency against pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The triazole moiety is crucial for its interaction with biological targets. Modifications at specific positions on the triazole ring and substituents on the phenyl groups can lead to enhanced activity. Research suggests that alkyl substitutions improve lipophilicity and cellular uptake, which are essential for efficacy .

Study 1: Synthesis and Evaluation

In a study conducted by researchers at MDPI, a series of triazole derivatives were synthesized and evaluated for their anticancer activities. The study found that compounds with similar structures to our target exhibited promising results against MCF-7 cells, with IC50 values indicating effective cytotoxicity .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives. The results indicated that certain modifications led to improved activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial cell membranes was noted as a significant factor in its effectiveness .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthetic optimization involves systematic adjustments to reaction parameters. For example:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) may enhance reactivity due to their ability to stabilize intermediates, as seen in analogous triazole syntheses .
  • Catalyst Screening: Use of bases like K₂CO₃ or triethylamine can improve coupling efficiency for thioether bonds, as demonstrated in sulfanyl-triazole derivatives .
  • Temperature Control: Stepwise heating (e.g., 60°C for nucleophilic substitution, 80°C for cyclization) minimizes side reactions .
    Monitor progress via TLC or HPLC, and purify via column chromatography or recrystallization using ethyl acetate/hexane mixtures .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign proton environments (e.g., allyl CH₂ at δ 5.1–5.3 ppm, bromophenyl aromatic protons at δ 7.4–7.8 ppm) and confirm substitution patterns .
  • FT-IR: Identify key functional groups (C=O stretch ~1680 cm⁻¹, C-S stretches ~650–700 cm⁻¹) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement, especially for sulfanyl and triazole moieties .

Advanced Question: How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR shifts or vibrational frequencies)?

Answer:
Discrepancies often arise from approximations in computational models. Mitigation strategies include:

  • DFT Calculations: Use B3LYP/6-311++G(d,p) to simulate NMR/IR spectra and compare with experimental data. Adjust for solvent effects (e.g., PCM model) .
  • Dynamic Effects: Account for conformational flexibility via molecular dynamics (MD) simulations to match observed splitting in NMR peaks .
  • Experimental Validation: Cross-check with 2D NMR (COSY, HSQC) or temperature-dependent IR studies to confirm dynamic behavior .

Advanced Question: What strategies are effective in analyzing the crystal structure of this compound when twinning or disorder is suspected?

Answer:

  • Twinning Detection: Use PLATON or SHELXL’s TWIN/BASF commands to identify twin laws and refine data with HKLF5 format .
  • Disorder Modeling: Partition disordered regions (e.g., allyl or methylphenyl groups) into multiple sites with restrained occupancy using ISOR/SADI instructions in SHELXL .
  • Validation Tools: Employ checkCIF/PLATON’s ADDSYM to detect overlooked symmetry and validate hydrogen bonding networks .

Advanced Question: How can researchers establish structure-activity relationships (SAR) for this compound’s potential biological activity?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) to assess electronic effects on activity, as seen in related triazole-based antimicrobial agents .
  • Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enoyl-ACP reductase) .
  • In Vitro Assays: Compare IC₅₀ values against Gram-positive/negative bacteria with control compounds (e.g., triazole-thioacetamide derivatives) .

Basic Question: What purification methods are most suitable for isolating this compound post-synthesis?

Answer:

  • Recrystallization: Use solvent pairs like ethanol/water or DCM/hexane to remove unreacted precursors .
  • Flash Chromatography: Optimize eluent polarity (e.g., hexane:ethyl acetate gradient from 3:1 to 1:1) for sulfanyl-triazole separation .
  • HPLC: Apply reverse-phase C18 columns with acetonitrile/water (70:30) for high-purity isolation, monitoring at λ = 254 nm .

Advanced Question: How does the electronic nature of substituents (e.g., bromophenyl vs. methylphenyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Effects: The 4-bromophenyl group decreases electron density at the ketone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by thiols) .
  • Steric Considerations: Bulky substituents (e.g., allyl groups) may hinder reaction kinetics, requiring longer reaction times or elevated temperatures .
  • Kinetic Studies: Use in situ IR or UV-Vis to monitor reaction progress and derive rate constants under varied electronic conditions .

Advanced Question: What computational approaches are recommended for predicting the compound’s stability under varying pH or temperature conditions?

Answer:

  • pKa Prediction: Employ COSMO-RS or MarvinSuite to estimate protonation states of sulfanyl and triazole groups, critical for stability in aqueous media .
  • Thermal Degradation Modeling: Perform MD simulations at 298–373 K to identify decomposition pathways (e.g., C-S bond cleavage) .
  • Experimental Correlation: Validate predictions via accelerated stability studies (ICH Q1A guidelines) with HPLC-MS analysis of degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.